

# C3TD879 target profile and kinase selectivity

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## Compound of Interest

Compound Name: C3TD879

Cat. No.: B12368766

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An In-Depth Technical Guide to **C3TD879**: Target Profile and Kinase Selectivity

## Introduction

**C3TD879** is a first-in-class, potent, and highly selective, Type I kinase inhibitor of Citron Kinase (CITK).<sup>[1][2][3]</sup> As a chemical probe, **C3TD879** is an invaluable tool for interrogating the complex biology of CITK, an AGC-family serine/threonine kinase known to play a crucial role in the regulation of cytokinesis.<sup>[2][4]</sup> This document provides a comprehensive overview of the target profile, kinase selectivity, and associated methodologies for **C3TD879**, intended for researchers, scientists, and drug development professionals.

## Target Profile and Potency

**C3TD879** was developed to potently inhibit the catalytic activity of CITK. Its primary mechanism of action is through direct binding to the ATP pocket of the kinase domain. The potency of **C3TD879** has been quantified through various biochemical and cellular assays.

Table 1: **C3TD879** Potency and Target Engagement Data

| Assay Type       | Target                  | Cell Line | Value   | Reference   |
|------------------|-------------------------|-----------|---------|---|
| Biochemical IC50 | CITK                    | -         | 12 nM   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> |
| NanoBRET Kd      | Full-length human CITK  | HEK293    | < 10 nM | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| NanoBRET Kd      | NL-CITK (Kinase Domain) | HEK293    | 0.3 nM  | <a href="#">[5]</a>   |
| NanoBRET Kd      | Full-length NL-CITK     | HEK293    | 9.5 nM  | <a href="#">[5]</a>   |

## Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins. **C3TD879** was engineered for exquisite selectivity for CITK. It was profiled against a large panel of human kinases, demonstrating a highly specific interaction with CITK.

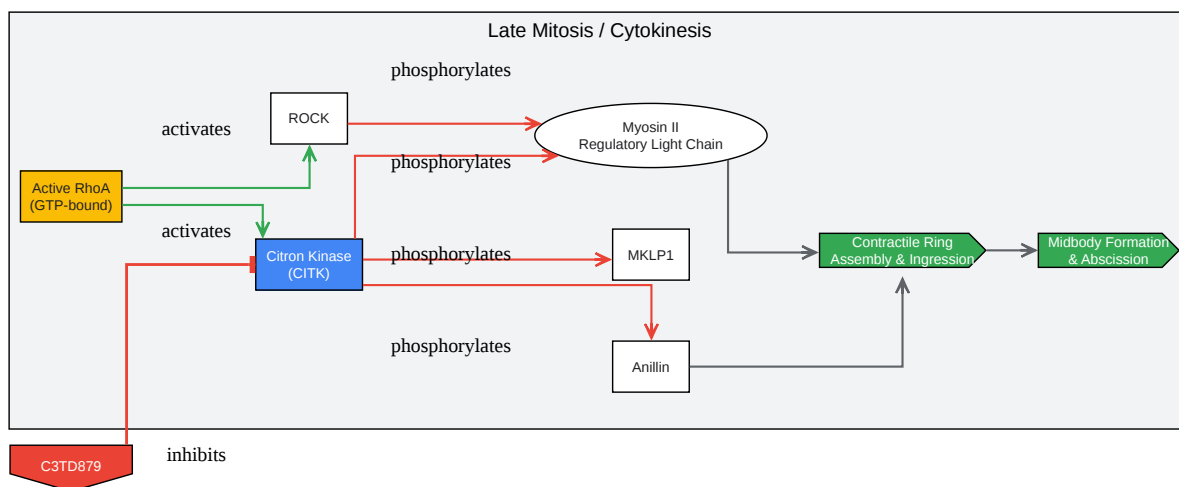
Table 2: **C3TD879** Kinase Selectivity Summary

| Parameter        | Value                      | Panel Size        | Reference   |
|------------------|----------------------------|-------------------|---|
| Selectivity Fold | >17-fold vs. other kinases | 373 human kinases | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |

Note: Detailed kinase selectivity data is often found in the supplementary information of the primary publication. The Eurofins KinaseProfiler service is commonly used for such panels.[\[2\]](#)

## Signaling Pathway of Citron Kinase (CITK)

CITK is a key regulator of cytokinesis, the final stage of cell division where one cell physically divides into two. It is activated during late mitosis and localizes to the cleavage furrow and midbody. Its primary role involves phosphorylating substrates that are essential for the structural integrity and function of the cytokinetic machinery.



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**Caption:** Simplified signaling pathway of CITK in cytokinesis and the inhibitory action of **C3TD879**.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize **C3TD879**.

### Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

- Reagents: Purified recombinant CITK enzyme, appropriate peptide substrate, ATP, and **C3TD879** serially diluted in DMSO.
- Procedure:
  - The kinase reaction is initiated by adding ATP to a mixture of the CITK enzyme, substrate, and varying concentrations of **C3TD879** in a suitable buffer.
  - The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
  - The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is often done using mobility-shift microfluidic capillary electrophoresis or luminescence-based ATP detection assays (e.g., ADP-Glo).
  - The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- Data Analysis: The IC<sub>50</sub> value is determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

## NanoBRET™ Target Engagement Assay (Cellular K<sub>d</sub> Determination)

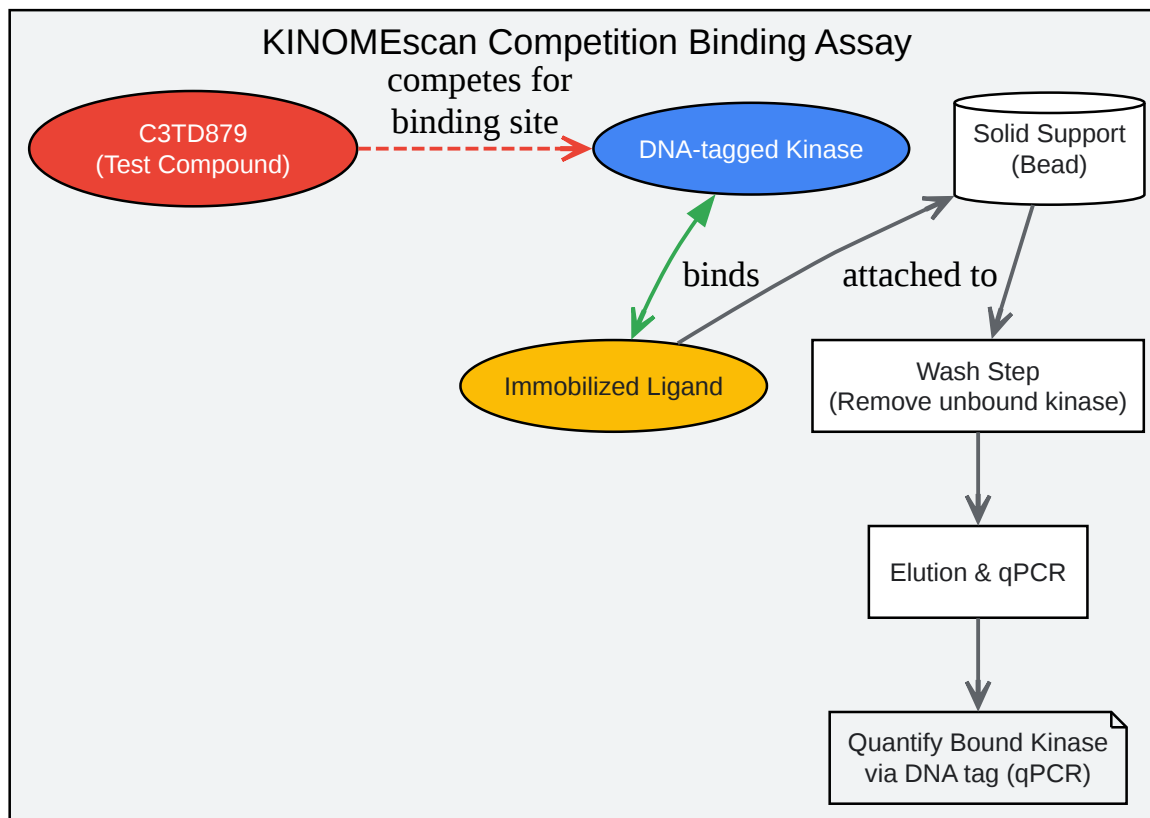
The NanoBRET™ assay measures compound binding to a specific protein target in living cells, providing a quantitative measure of affinity (K<sub>d</sub>).

- Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for CITK fused to a NanoLuc® (NL) luciferase.
- Procedure:
  - Transfected cells are harvested and resuspended in Opti-MEM.
  - A cell-permeable fluorescent tracer that binds to the kinase ATP pocket is added to the cell suspension.

- **C3TD879** is serially diluted and added to the cells, where it competes with the fluorescent tracer for binding to NL-CITK.
- The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce light.
- Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to NL-CITK, as the energy from the luciferase reaction excites the fluorescent tracer. The resulting signal is measured at specific wavelengths for the donor (luciferase) and acceptor (tracer).
- Data Analysis: The BRET ratio is calculated and plotted against the concentration of **C3TD879**. The data is fitted to a binding curve to determine the  $K_d$ , which represents the dissociation constant of the inhibitor.

## Kinome Profiling (Selectivity Determination)

Kinome profiling assays are used to determine the selectivity of a compound by testing it against a large panel of kinases. The KINOMEScan™ platform is a widely used example.<sup>[6][7]</sup>



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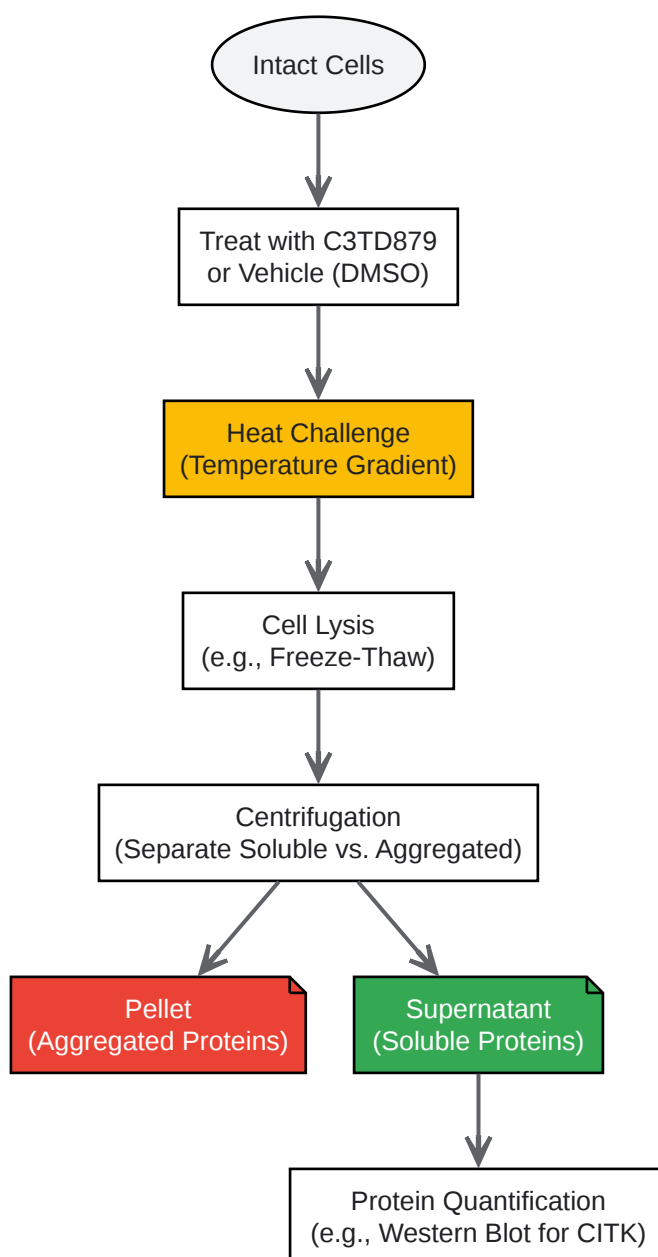
**Caption:** Workflow for the KINOMEScan competition binding assay to determine kinase selectivity.

- Principle: The assay is based on a competitive binding assay where a test compound (**C3TD879**) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[7]
- Procedure:
  - Each kinase from the panel is mixed with the immobilized ligand and **C3TD879** at a fixed concentration (e.g., 1  $\mu$ M).
  - The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
  - The results are typically reported as "percent of control" (%Ctrl), where the DMSO control represents 100% kinase binding.

- Data Analysis: A lower %Ctrl value indicates stronger binding of the compound to the kinase. A selectivity tree (dendrogram) is often used to visualize the results, highlighting the specific kinases that are strongly inhibited by the compound.

## Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that verifies target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[8][9]



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- To cite this document: BenchChem. [C3TD879 target profile and kinase selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368766#c3td879-target-profile-and-kinase-selectivity]

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